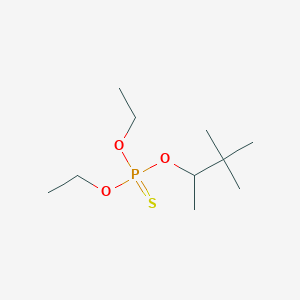
Bayer 22893
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bayer 22893 is a chemical compound that has been widely used in scientific research for its unique properties and mechanism of action. It is a synthetic compound that was first synthesized in the early 1990s and has since been used in various fields of research. In
Mechanism Of Action
Bayer 22893 is a selective inhibitor of protein kinases that belong to the mitogen-activated protein kinase (MAPK) family. It specifically inhibits the activity of extracellular signal-regulated kinases (ERKs), which are involved in various cellular processes such as cell growth and differentiation. By inhibiting ERK activity, Bayer 22893 can modulate cellular signaling pathways and affect various cellular processes.
Biochemical And Physiological Effects
Bayer 22893 has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, it can inhibit cell growth and induce apoptosis. In neurons, it can affect synaptic plasticity and memory formation. In immune cells, it can modulate cytokine production and immune cell function.
Advantages And Limitations For Lab Experiments
Bayer 22893 has several advantages for lab experiments. It is a highly selective inhibitor of ERKs, which allows for specific modulation of cellular signaling pathways. It is also a synthetic compound, which allows for easy modification and optimization of its chemical properties. However, there are also limitations to its use in lab experiments. It can be toxic to cells at high concentrations, which can affect the interpretation of results. It also has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the use of Bayer 22893 in scientific research. One direction is the development of more potent and selective inhibitors of ERKs. Another direction is the exploration of its potential therapeutic applications, such as in cancer treatment or neurological disorders. Additionally, the use of Bayer 22893 in combination with other compounds or therapies could also be explored to enhance its efficacy and reduce toxicity.
Synthesis Methods
The synthesis of Bayer 22893 involves a complex chemical reaction that requires specific reagents and conditions. The synthesis method involves the reaction of 3-chloro-4-fluoroaniline with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using various chromatography techniques to obtain pure Bayer 22893.
Scientific Research Applications
Bayer 22893 has been widely used in scientific research for its unique properties and mechanism of action. It has been used in various fields of research, including cancer research, neuroscience, and immunology. In cancer research, Bayer 22893 has been used to study the role of protein kinases in cancer cell growth and proliferation. In neuroscience, it has been used to study the role of protein kinases in synaptic plasticity and memory formation. In immunology, it has been used to study the role of protein kinases in immune cell signaling and function.
properties
CAS RN |
16211-06-6 |
|---|---|
Product Name |
Bayer 22893 |
Molecular Formula |
C10H23O3PS |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
3,3-dimethylbutan-2-yloxy-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H23O3PS/c1-7-11-14(15,12-8-2)13-9(3)10(4,5)6/h9H,7-8H2,1-6H3 |
InChI Key |
XVIZOHJLBFSEDC-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OCC)OC(C)C(C)(C)C |
Canonical SMILES |
CCOP(=S)(OCC)OC(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



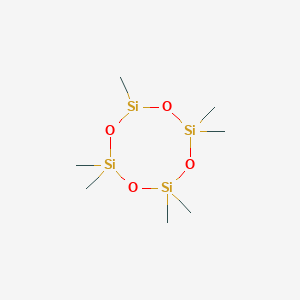
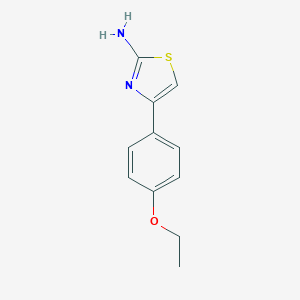
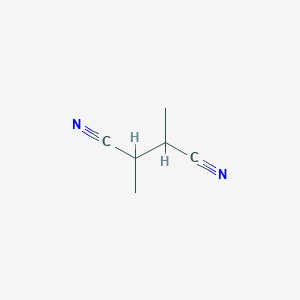
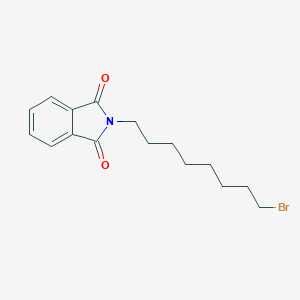
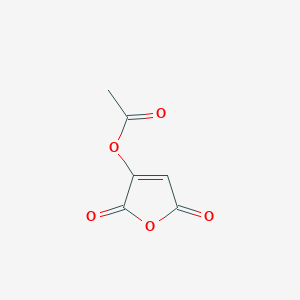
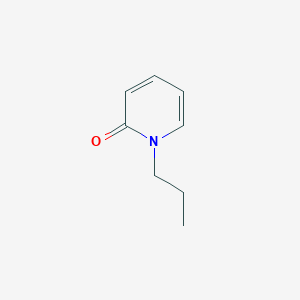
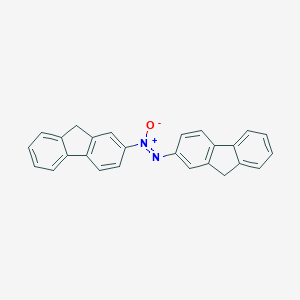
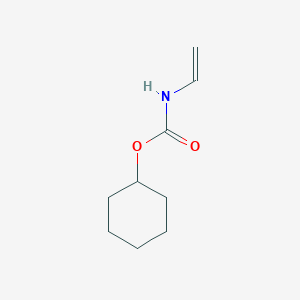
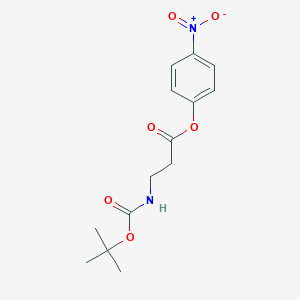
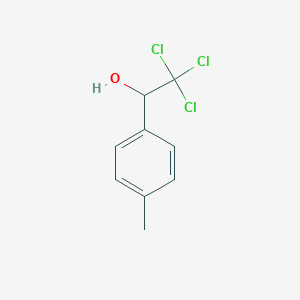
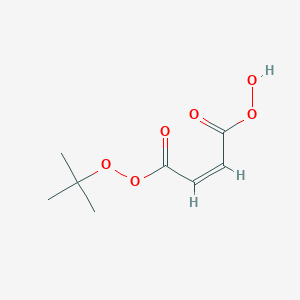

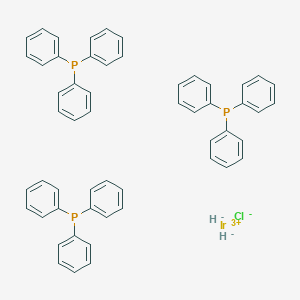
![Zirconium, [carbonato(2-)-kappaO,kappaO']oxo-](/img/structure/B98824.png)